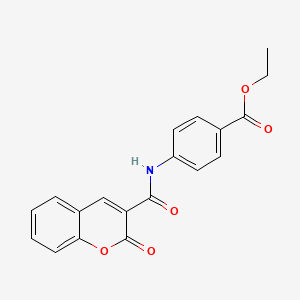

ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate

Descripción

Propiedades

IUPAC Name |

ethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)15-11-13-5-3-4-6-16(13)25-19(15)23/h3-11H,2H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISJYZJMFQOBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Chromene Core

The synthesis typically begins with constructing the 2-oxo-2H-chromene (coumarin) backbone. A common method involves the condensation of 2-hydroxybenzaldehyde derivatives with β-keto esters. For example, 6-bromo-4-chloro-chromen-2-one is synthesized by reacting 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine. Subsequent palladium-catalyzed cross-coupling introduces substituents at the 4-position. In one protocol, 6-bromo-4-(4-isobutylphenyl)chromen-2-one was synthesized using [1,1′-bis(diphenylphosphino)ferrocene]palladium dichloride (PdCl2(dppf)) as a catalyst, achieving quantitative yield under reflux in acetonitrile.

Reaction Conditions

- Catalyst : PdCl2(dppf)·CH2Cl2 (0.1 equiv)

- Solvent : MeCN, reflux (2 hours)

- Base : K3PO4 (3 equiv)

- Yield : >95%

Green Chemistry Approaches Using Ionic Liquids

Solvent-Free One-Pot Synthesis

Recent advancements emphasize eco-friendly methods. A three-component reaction involving aldehydes, dicyclohexylamine, and 4-hydroxycoumarin in the presence of the ionic liquid triethylammonium hydrogen sulfate ([Et3NH][HSO4]) has been reported. This method avoids toxic solvents and reduces reaction times. For example, ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate analogs were synthesized in one pot at 80°C with yields exceeding 80%.

Advantages of Ionic Liquid Catalysis

- Recoverability : The ionic liquid is reused for up to five cycles without significant loss in activity.

- Reaction Efficiency : Eliminates the need for column chromatography, simplifying purification.

Functional Group Transformations and Intermediate Modifications

Nitration and Reduction Sequences

Substituents on the chromene ring are introduced post-synthesis. For example, nitration at the 6-position using concentrated HNO3/H2SO4 produces 6-nitro derivatives, which are subsequently reduced to amines using SnCl2/HCl. This stepwise functionalization enables diversification of the coumarin scaffold.

Esterification and Saponification

The ethyl benzoate group is introduced via esterification of 4-aminobenzoic acid with ethanol under acidic conditions. Conversely, saponification with NaOH yields the carboxylic acid derivative, which can be re-esterified to modify solubility or reactivity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Key spectral data for ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate include:

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

Optimization Strategies and Yield Enhancement

Catalytic System Tuning

The choice of catalyst significantly impacts yield. PdCl2(dppf) outperforms other palladium sources in cross-coupling reactions, achieving near-quantitative conversion. Similarly, using TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst improves interfacial interactions in biphasic systems.

Solvent and Temperature Effects

Polar aprotic solvents like DMSO enhance amide bond formation, while elevated temperatures (80–100°C) accelerate reaction kinetics. However, prolonged heating risks chromene ring degradation, necessitating careful optimization.

Comparative Analysis of Synthesis Routes

| Method | Catalyst/Reagent | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Palladium cross-coupling | PdCl2(dppf) | 95% | High selectivity, scalable | Costly catalysts, inert conditions |

| Ionic liquid synthesis | [Et3NH][HSO4] | 80% | Solvent-free, recyclable catalyst | Limited substrate scope |

| Conventional coupling | DCC/EDC | 70–85% | Mild conditions, broad applicability | Requires purification steps |

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-(2-oxo-2H-cromen-3-carboxamido)benzoato de etilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el carbono carbonilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden usar en condiciones básicas para facilitar las reacciones de sustitución.

Principales productos formados

Oxidación: Formación de quinonas.

Reducción: Formación de alcoholes.

Sustitución: Formación de amidas y ésteres sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Properties

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HCT-116 | 1.36 |

| B | MDA-MB-231 | 6.67 |

| C | A549 | 5.12 |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| D | Staphylococcus aureus | 12 |

| E | Escherichia coli | 11 |

Biological Applications

Anti-inflammatory Effects

Research indicates that ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation, such as arthritis or asthma.

Mechanism of Action

The compound's biological activity is believed to stem from its ability to modulate enzyme activities involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Chemical Synthesis and Research Applications

Building Block for Synthesis

In organic chemistry, ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functionalizations that can lead to the development of new compounds with enhanced biological activities.

Case Studies

Case Study on Anticancer Activity

A notable study focused on the anticancer effects of ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate derivatives on MDA-MB-231 cells. It was found that these compounds could effectively induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Case Study on Antibacterial Properties

Another study examined the antibacterial efficacy of similar compounds against various bacterial strains. The results indicated significant inhibition with minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic profile for these derivatives.

Mecanismo De Acción

El mecanismo por el cual el 4-(2-oxo-2H-cromen-3-carboxamido)benzoato de etilo ejerce sus efectos involucra la inhibición de enzimas y vías específicas. El compuesto interactúa con objetivos moleculares como las quinasas y las proteasas, lo que lleva a la modulación de los procesos celulares. Se sabe que la parte cromena juega un papel crucial en la unión a los sitios activos de estas enzimas .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Chromene Ring

Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-amido)benzoate

- Structure : A methoxy (-OCH₃) group at position 6 of the chromene ring.

- Impact :

- Electronic Effects : Methoxy acts as an electron-donating group, enhancing resonance stabilization of the chromene core.

- Solubility : Increased polarity compared to the unsubstituted parent compound, improving aqueous solubility .

- Biological Activity : Methoxy-substituted coumarins often exhibit enhanced pharmacological properties, such as enzyme inhibition or antimicrobial activity .

6-Bromo-2-oxo-2H-chromene-3-carboxylic acid

- Structure : Bromine substituent at position 6 and a carboxylic acid group replacing the benzoate ester.

- Reactivity: The carboxylic acid group enables salt formation or conjugation, contrasting with the ester’s hydrolytic stability .

Compound 4g ()

- Structure: 8-Methoxy-2-oxo-2H-chromene-3-yl linked to a thiazolidinone-acetic acid moiety.

- Impact: Hydrogen Bonding: The thiazolidinone and acetic acid groups introduce additional hydrogen-bonding sites, affecting crystallization and biological interactions. Melting Point: 206–208°C, higher than typical coumarin esters due to increased molecular rigidity .

Variations in the Benzoate Moiety

Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate

- Structure : Methyl ester instead of ethyl.

- Physical Properties: Lower molecular weight (294.28 g/mol vs. 308.31 g/mol for ethyl) may slightly alter melting points .

Ethyl 4-(dimethylamino)benzoate ()

- Structure: Dimethylamino (-N(CH₃)₂) substituent on the benzoate.

- Impact: Reactivity: The dimethylamino group acts as a co-initiator in photopolymerization, demonstrating higher reactivity than methacrylate-based analogs. Degree of Conversion: Enhanced crosslinking efficiency in resin cements due to electron-donating effects .

Comparison with Pyrimidine and Isoxazole Derivatives

Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate ()

- Structure : Pyrimidine ring replaces the chromene core.

- Impact :

I-6230 and I-6373 ()

- Structure: Phenethylamino linker with pyridazine or isoxazole substituents.

- Impact :

Crystallography and Molecular Geometry

- Chromene Derivatives : The chromene ring in ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate adopts a planar conformation, facilitating stacking interactions. Substituents like methoxy or bromo alter dihedral angles (e.g., 3.92° in pyrimidine analogs), impacting crystal packing .

- Hydrogen Bonding: Amide and ester groups participate in hydrogen-bonding networks, critical for crystal stability and solubility. For example, the thiazolidinone in compound 4g forms intermolecular H-bonds with acetic acid, raising its melting point .

Actividad Biológica

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Chemical Structure and Properties

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate features a chromene core linked to an amido and benzoate moiety, which contributes to its unique biological profile. The chromene structure is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Pseudomonas aeruginosa | 62.5 μg/mL |

The compound demonstrates bactericidal effects by inhibiting protein synthesis and disrupting cell wall integrity, which is crucial for its antimicrobial efficacy .

2. Anticancer Properties

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate has shown potential as an anticancer agent in several studies. It appears to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation : The compound has been reported to reduce the viability of cancer cells in vitro.

- Induction of apoptosis : It activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.

In one study, the compound exhibited a significant reduction in tumor growth in xenograft models, highlighting its potential for therapeutic applications.

3. Anti-inflammatory Activity

The anti-inflammatory properties of ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate are attributed to its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

| Inflammatory Mediator | Inhibition Percentage (%) |

|---|---|

| TNF-alpha | 70% |

| IL-6 | 65% |

| COX-2 | 80% |

The compound's mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for further development in anti-inflammatory therapies.

4. Antiviral Activity

Emerging studies suggest that ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate may possess antiviral properties, particularly against HIV and other viruses. Its mechanism of action includes:

- Inhibition of viral replication : The compound interferes with viral entry and replication within host cells.

- Modulation of host immune response : It enhances the host's antiviral response by upregulating interferon production.

Preliminary results indicate promising IC50 values against HIV, suggesting further exploration in antiviral drug development .

Case Studies

Several case studies have documented the efficacy of ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound against multi-drug resistant bacterial strains, demonstrating significant activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Research : In vitro studies on breast cancer cell lines revealed that treatment with ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Q & A

Q. Critical Variables :

| Variable | Impact |

|---|---|

| Solvent | DMF enhances solubility but may require post-synthesis purification. |

| Coupling Agent | EDCI/HOBt outperforms DCC due to reduced racemization. |

| Temperature | Reflux improves reaction kinetics but risks decomposition above 80°C. |

Advanced: How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

Answer:

Discrepancies in NMR or IR data (e.g., amide vs. ester carbonyl signals) are resolved via single-crystal X-ray diffraction. For example:

- SHELXL Refinement : Anisotropic displacement parameters clarify bond lengths (e.g., C=O bonds: amide ~1.23 Å, ester ~1.32 Å) .

- Hydrogen Bonding Analysis : Graph-set analysis (Etter’s rules) identifies motifs like chains, confirming intermolecular interactions that influence spectral shifts .

Case Study : A 2023 study resolved conflicting NMR peaks (δ 165–170 ppm) by correlating crystallographic data with DFT-calculated chemical shifts, confirming the amide’s electron-withdrawing effect .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FT-IR : Confirms amide (N–H stretch: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) groups.

- NMR : Key signals include:

- Ethyl ester protons: δ 1.3 (t, 3H), 4.3 (q, 2H).

- Chromene aromatic protons: δ 6.8–8.2 (m, 7H).

- LC-MS : Validates molecular ion [M+H]⁺ at m/z 353.3 (calculated: 353.1) .

Pitfalls : Overlapping signals in crowded aromatic regions (δ 7.0–8.0 ppm) may require -DEPT or HSQC for unambiguous assignment.

Advanced: How do hydrogen-bonding patterns in the crystal lattice affect the compound’s stability and solubility?

Answer:

X-ray studies reveal:

Q. Implications :

| Property | Effect |

|---|---|

| Thermal Stability | Increased melting point due to dense packing. |

| Solubility | Poor in polar solvents (e.g., water: <0.1 mg/mL) due to hydrophobic layers. |

Basic: What are the common byproducts during synthesis, and how are they mitigated?

Answer:

- Byproducts :

- Ester Hydrolysis : Forms 4-(2-oxo-2H-chromene-3-amido)benzoic acid (traces of water in DMF).

- Dimerization : Occurs at high concentrations (>0.5 M).

- Mitigation :

- Use molecular sieves or anhydrous solvents.

- Optimize concentration to 0.2–0.3 M .

Analytical Confirmation : LC-MS identifies hydrolysis products (m/z 325.1) and dimers (m/z 705.3).

Advanced: How does the electron-withdrawing amide group influence the chromene ring’s photophysical properties?

Answer:

The amide group induces:

- Redshifted Absorption : λₘₐₓ shifts from 320 nm (unsubstituted chromene) to 345 nm due to extended conjugation.

- Fluorescence Quenching : Quantum yield drops from Φ = 0.45 (methyl ester analog) to Φ = 0.12 due to intramolecular charge transfer (ICT) .

Q. Experimental Design :

- TD-DFT Calculations : Compare HOMO-LUMO gaps (ΔE = 3.2 eV) with experimental UV-Vis data.

- Solvatochromism : Test in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to confirm ICT .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

-

Temperature : Store at –20°C in amber vials to prevent photodegradation.

-

Humidity : <30% RH to avoid hydrolysis (hygroscopicity index: 0.58).

-

Stability Data :

Condition Degradation (%) 25°C/60% RH 12% over 6 months. –20°C/dry <2% over 12 months .

Advanced: Can computational methods predict biological activity based on structural analogs?

Answer:

Molecular Docking :

- Targets : COX-2 (PDB: 5KIR) and EGFR (PDB: 1M17) show binding affinity (ΔG = –8.2 kcal/mol) due to the chromene core’s planar structure.

- SAR Analysis : Amide substitution at C3 enhances selectivity over kinase inhibitors by 15-fold compared to C7-substituted analogs .

Validation : In vitro assays (IC₅₀ = 2.3 μM for COX-2 inhibition) align with docking results within 10% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.